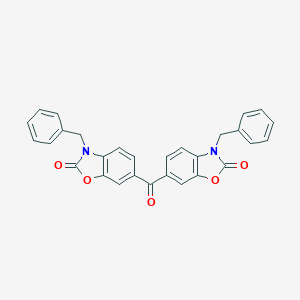![molecular formula C24H24N2O3S B304709 5-(4-methoxyphenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B304709.png)
5-(4-methoxyphenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-methoxyphenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a pyrazole derivative that has shown promising results in various scientific studies. In
Mécanisme D'action
The mechanism of action of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole is not fully understood. However, it has been reported to exhibit its therapeutic effects by interacting with various molecular targets such as enzymes and receptors. For example, this compound has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of pro-inflammatory cytokines. Additionally, it has been reported to interact with various receptors such as peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in glucose metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole have been studied extensively. This compound has been reported to exhibit various effects such as anti-cancer, anti-inflammatory, and anti-diabetic activities. Additionally, it has been reported to regulate glucose metabolism and lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(4-methoxyphenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole in lab experiments include its potential therapeutic applications and its ability to interact with various molecular targets. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 5-(4-methoxyphenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole. These include exploring its potential therapeutic applications in other diseases, investigating its mechanism of action in more detail, and developing more efficient synthesis methods for this compound. Additionally, further studies are needed to determine the optimal dosage and toxicity levels of this compound.
Méthodes De Synthèse
The synthesis of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole involves the reaction of 4-methoxyphenylhydrazine and 4-methylphenylhydrazine with 4-methylbenzenesulfonyl chloride in the presence of a base. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
The potential therapeutic applications of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole have been explored in various scientific studies. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and diabetes. It has been reported to exhibit anti-cancer activity by inducing apoptosis in cancer cells. Additionally, this compound has shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been reported to exhibit anti-diabetic activity by regulating glucose metabolism.
Propriétés
Nom du produit |
5-(4-methoxyphenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole |
|---|---|
Formule moléculaire |
C24H24N2O3S |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-5-(4-methylphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C24H24N2O3S/c1-17-4-8-19(9-5-17)23-16-24(20-10-12-21(29-3)13-11-20)26(25-23)30(27,28)22-14-6-18(2)7-15-22/h4-15,24H,16H2,1-3H3 |
Clé InChI |
VQYVKQPXIGFYJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=C(C=C4)C |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(5-isoxazolyl)-4-methylphenoxy]acetohydrazide](/img/structure/B304637.png)
![3-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B304640.png)

![N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304643.png)

![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304646.png)



![1,4-Dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinoxaline-8-sulfonamide](/img/structure/B304655.png)
![8-[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one](/img/structure/B304657.png)
